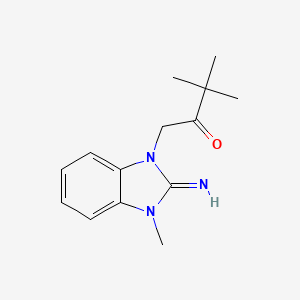

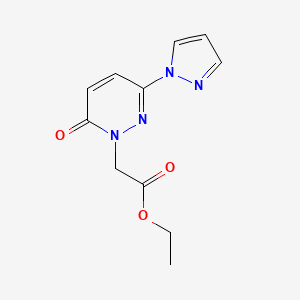

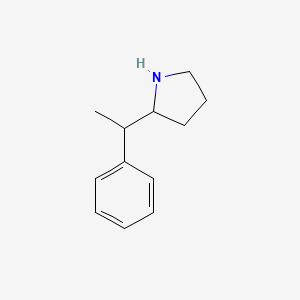

![molecular formula C13H10Cl2FNO B2484201 4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol CAS No. 1223879-87-5](/img/structure/B2484201.png)

4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol often involves the reduction of Schiff bases, which are initially formed through a condensation reaction between an amine and an aldehyde or ketone. This process can yield compounds with significant structural diversity and complexity, including those with various substituents affecting their molecular structure and properties (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of these compounds can be characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about their crystal system, unit cell dimensions, and molecular conformation. For example, specific derivatives of similar compounds have been found to crystallize in monoclinic space groups, with their molecular structures stabilized by intermolecular hydrogen bonding and other secondary interactions, showcasing their complex and stable nature (Sharmila et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be explored through their ability to form various complexes and undergo reactions that highlight their versatility as ligands or reactive intermediates. Studies have shown that compounds within this class can interact with DNA, exhibit antimicrobial and antidiabetic activities, and serve as starting materials for the synthesis of a wide range of chemical entities, demonstrating their broad chemical utility (Rafique et al., 2022).

Scientific Research Applications

Antimicrobial and Antidiabetic Applications

- Synthesis and Biological Evaluation : A study by (Rafique et al., 2022) discusses the synthesis of 4-aminophenol derivatives, including a compound structurally similar to 4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol. These compounds demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, as well as significant inhibition of amylase and glucosidase, suggesting potential antidiabetic applications.

Fluorescence Detection

- Fluorescence Turn-On Detection : A 2015 study by (Liu et al.) reported a compound related to 4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol used for fluorescence turn-on detection of cysteine. This showcases its potential application in biochemical assays and diagnostic tools.

Anticancer Activity

- Anticancer and DNA Interaction Studies : A publication by (Uddin et al., 2020) explored the anticancer activities of Schiff bases, including derivatives of 4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol. These compounds exhibited cytotoxicity against cancer cell lines and interacted with DNA, suggesting their potential as anticancer agents.

Structural Analysis and Synthesis

- Crystal Structure Analysis : A study focused on the crystal structure analysis of a derivative of 4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol, revealing insights into the molecular conformation and stability, which is crucial for understanding its reactivity and potential applications in material science (Sharmila et al., 2016).

Miscellaneous Applications

- Herbicidal Activities : The synthesis and herbicidal activities of derivatives of 4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol have been studied, indicating their potential use in agricultural applications (Hu et al., 2015).

properties

IUPAC Name |

4-chloro-2-[(2-chloro-5-fluoroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(16)2-3-11(12)15/h1-6,17-18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMBPZDRSLLMCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NCC2=C(C=CC(=C2)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

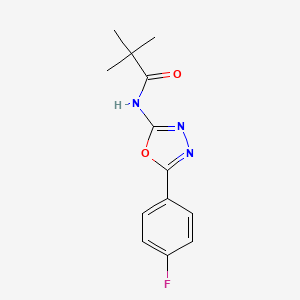

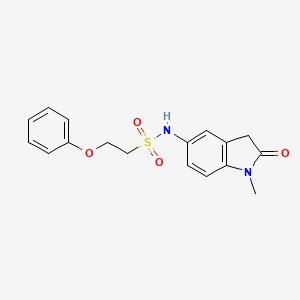

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)

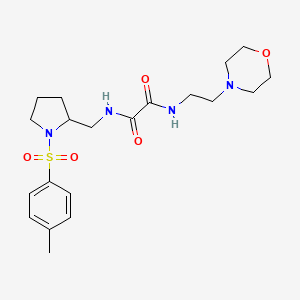

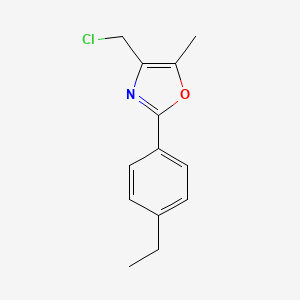

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)

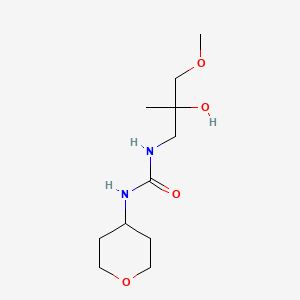

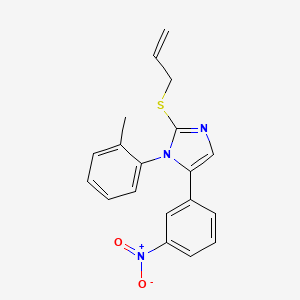

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2484124.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)

![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2484136.png)